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Introduction
Single-molecule kinesin assays are powerful tools for dissecting the mechanochemical cycle of

kinesin motor proteins. By observing the movement of individual kinesin molecules along

microtubules, researchers can gain insights into fundamental processes such as intracellular

transport and cell division. The use of caged ATP, a photoactivatable precursor of ATP,

provides precise temporal control over the initiation of kinesin motility. A pulse of UV light

rapidly releases ATP, allowing for the synchronized start of the kinesin stepping motion and the

detailed study of its kinetics.[1][2] These assays are crucial for understanding how kinesin

converts chemical energy from ATP hydrolysis into mechanical work and for screening potential

drug candidates that modulate kinesin activity.[3]

Core Principles
The assay relies on the following key principles:

Single-Molecule Visualization: Individual kinesin molecules, often attached to a fluorescent

bead or quantum dot, are visualized as they move along immobilized microtubules.[4][5]

Total Internal Reflection Fluorescence (TIRF) microscopy is commonly employed to minimize

background fluorescence and enhance the signal-to-noise ratio.[4][6]
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Caged ATP: An inactive form of ATP, P³-1-(2-nitro)phenylethyladenosine 5'-triphosphate

(caged ATP), is introduced into the system.[2] This molecule does not fuel kinesin motility.[1]

Photolysis: A brief pulse of UV laser light cleaves the caging group, rapidly releasing active

ATP into the solution.[1][7][8] This initiates the kinesin motor's stepping cycle in a highly

synchronized manner.

Data Acquisition and Analysis: The movement of the kinesin-attached bead is tracked with

high spatial and temporal resolution. Parameters such as velocity, processivity (run length),

and step size are then extracted from the trajectory data.[6][9]

Quantitative Data Summary
The following tables summarize key quantitative data obtained from single-molecule kinesin

assays using caged ATP and other related single-molecule studies.

Parameter Value Conditions Reference

Kinesin Step Size 8 nm
Single molecule

optical trapping
[1][2]

ATP Binding Rate

Constant
0.7 µM⁻¹s⁻¹

Single molecule

optical trapping with

caged ATP

[1][2]

Force Generation

Rate
45 s⁻¹

Single molecule

optical trapping with

caged ATP

[1][2]

Stall Force ~5 pN
Optical trapping

experiments
[6]

ATP Hydrolysis

Stoichiometry
~1 ATP per 8-nm step

Single-molecule

motility and ATPase

assays

[10][11]
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Released ATP
Concentration (µM)

Average Time to
Force Generation
(ms)

Conditions Reference

450 31
Flash photolysis of

caged ATP
[1][2]

90 45
Flash photolysis of

caged ATP
[1][2]

18 79
Flash photolysis of

caged ATP
[1][2]

Kinesin Construct
Maximum Velocity
(v_max)

Michaelis Constant
(K_m) for ATP

Reference

Kinesin-1 0.95 µm/s 30 µM In vitro motility assay

Kinesin-1 with

fluorescent ATP
247 ± 99 nm/s 32 ± 22 µM

Single-molecule FRET

with fluorescent ATP

Experimental Protocols
Preparation of Reagents and Biomolecules

Kinesin Motor Proteins: Express and purify recombinant kinesin constructs. Truncated,

constitutively active kinesin-1 is commonly used.

Microtubules: Polymerize tubulin in the presence of a non-hydrolyzable GTP analog (e.g.,

GMPCPP) or taxol to create stable microtubules. Fluorescently label a subset of tubulin for

visualization.

Caged ATP Stock Solution: Prepare a concentrated stock solution of caged ATP in a

suitable buffer (e.g., BRB80). Determine the concentration accurately via UV-Vis

spectrophotometry.

Motility Buffer: Prepare a buffer containing antioxidants and an oxygen scavenger system to

minimize photobleaching. A typical buffer might include BRB80, casein, DTT, and the oxygen
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scavenger system (glucose oxidase, catalase, and glucose).

Flow Cell Assembly
Construct a flow cell using a microscope slide, a coverslip, and double-sided tape to create a

small channel.

The surfaces should be thoroughly cleaned to ensure proper protein and microtubule

adhesion.

Experimental Procedure
Microtubule Immobilization:

Flow a solution of anti-tubulin antibody into the flow cell and incubate to coat the surface.

Wash with motility buffer.

Flow in the fluorescently labeled microtubules and allow them to bind to the antibody-

coated surface.

Wash again to remove unbound microtubules.

Kinesin-Bead Complex Formation:

Incubate kinesin motor proteins with streptavidin-coated fluorescent beads. The ratio

should be optimized to ensure that most beads are bound by a single kinesin molecule.[1]

A Poisson distribution can be assumed to estimate the probability of single-molecule

binding.[1]

Introduction of Kinesin and Caged ATP:

Introduce the kinesin-bead complexes into the flow cell in a motility buffer containing

caged ATP but no free ATP.

Allow the kinesin to bind to the microtubules in a rigor state (no ATP).

Initiation of Motility and Data Acquisition:
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Position the flow cell on the microscope stage.

Identify a bead bound to a microtubule.

Use a UV laser pulse to photolyze the caged ATP, releasing ATP and initiating kinesin

movement.[1]

Record the movement of the fluorescent bead using a sensitive camera (e.g., EMCCD or

sCMOS) at a high frame rate.

Data Analysis
Particle Tracking: Use particle tracking software to determine the position of the bead in each

frame of the recorded video.

Trajectory Analysis: Analyze the bead trajectories to calculate parameters such as:

Velocity: The rate of displacement of the bead along the microtubule.

Run Length: The total distance the kinesin-bead complex travels before detaching from

the microtubule.

Step Size: Can be determined by analyzing the distribution of displacements between

consecutive frames, often revealing the characteristic 8 nm step of kinesin.[1]

Statistical Analysis: Employ statistical methods, such as hidden Markov models or

bootstrapping techniques, to analyze the data and determine the significance of the results.

[9][12]
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Caption: The mechanochemical cycle of a single kinesin head.

Experimental Workflow
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Caption: Workflow for the single-molecule kinesin assay with caged ATP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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